Home > Products > Screening Compounds P6221 > Dehydroclindamycin Hydrochloride
Dehydroclindamycin Hydrochloride -

Dehydroclindamycin Hydrochloride

Catalog Number: EVT-1500251
CAS Number:
Molecular Formula: C₁₈H₃₂Cl₂N₂O₅S
Molecular Weight: 459.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dehydroclindamycin hydrochloride is a derivative of clindamycin, a lincosamide antibiotic known for its effectiveness against various bacterial infections. This compound is primarily recognized for its role in pharmaceutical formulations and its significance in medicinal chemistry. The synthesis and application of dehydroclindamycin hydrochloride have garnered attention due to its potential advantages over its parent compound, particularly concerning stability and efficacy.

Source

Dehydroclindamycin hydrochloride is derived from clindamycin, which is produced through fermentation processes involving the bacterium Streptomyces lincolnensis. The compound can also be synthesized through various chemical methods that modify the clindamycin structure to enhance its properties or reduce impurities .

Classification

Dehydroclindamycin hydrochloride belongs to the class of antibiotics known as lincosamides. These compounds are characterized by their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thus preventing the growth of bacteria .

Synthesis Analysis

Methods

The synthesis of dehydroclindamycin hydrochloride typically involves the reduction of clindamycin or its intermediates. One notable method employs palladium on carbon as a catalyst in a hydrogenation reaction, where clindamycin is dissolved in an aqueous solution and subjected to hydrogen gas under controlled conditions .

Technical Details

  • Catalyst: Palladium on carbon
  • Reaction Medium: Aqueous alcohol solution
  • Hydrogen Pressure: Approximately 0.2 MPa
  • Reaction Time: Ranges from 1 to 48 hours, depending on the desired purity and yield .

This method not only synthesizes dehydroclindamycin but also minimizes impurities in the final product, enhancing its pharmaceutical quality.

Molecular Structure Analysis

Structure

The molecular formula for dehydroclindamycin hydrochloride is C18H18ClN2O5C_{18}H_{18}ClN_{2}O_{5}. The compound features a lincosamide backbone with specific modifications that define its properties.

Data

  • Molecular Weight: Approximately 358.80 g/mol
  • Structural Characteristics: The compound contains multiple functional groups, including hydroxyl and amine groups, which are crucial for its biological activity .
Chemical Reactions Analysis

Reactions

Dehydroclindamycin hydrochloride undergoes several key chemical reactions:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen from the molecule.
  • Reduction: Typically involves the addition of hydrogen, often using reducing agents like sodium borohydride.
  • Substitution: Involves replacing one atom or group with another, which can modify the compound's reactivity and stability .

Technical Details

The reactions are generally performed under controlled conditions to ensure high yields and purity. Common reagents include oxidizing agents such as potassium permanganate and various catalysts tailored for specific transformations.

Mechanism of Action

Dehydroclindamycin hydrochloride exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, obstructing peptide bond formation during translation. This mechanism is similar to that of clindamycin but may offer enhanced efficacy against certain resistant strains due to structural modifications that improve binding affinity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • pH: Generally acidic when dissolved in water.
  • Stability: More stable than clindamycin under certain conditions, which may enhance its shelf life and effectiveness in formulations .

Relevant Data or Analyses

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to assess purity and structural integrity during synthesis.

Applications

Dehydroclindamycin hydrochloride has several scientific applications:

  • Pharmaceuticals: Used in formulations for treating bacterial infections, particularly those caused by anaerobic bacteria.
  • Research: Studied for its role in overcoming bacterial resistance mechanisms and improving therapeutic outcomes in antibiotic treatments.
  • Industrial Use: Employed in the production of various pharmaceutical products where high purity is essential .
Introduction to Dehydroclindamycin Hydrochloride

Dehydroclindamycin Hydrochloride represents a structurally modified analogue and process-related impurity of the clinically significant antibiotic clindamycin hydrochloride. As a chemical derivative, it arises during the synthesis or storage of clindamycin hydrochloride through dehydrogenation reactions. This compound holds regulatory significance due to its status as a monitored impurity in pharmaceutical quality control frameworks. While devoid of therapeutic utility itself, its presence serves as a critical indicator of manufacturing process control and final product purity for clindamycin hydrochloride formulations [3] [6].

Chemical Definition and Structural Characterization

Dehydroclindamycin Hydrochloride is chemically designated as methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S)-1-methyl-4-propylidene-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside hydrochloride [3] [9]. Its molecular formula is C₁₈H₃₁ClN₂O₅S·HCl, with a molecular weight of 422.97 g/mol for the free base and 459.92 g/mol for the hydrochloride salt [3] . The compound features a double bond (unsaturation) between C4 and C5 in the pyrrolidine ring, distinguishing it from clindamycin hydrochloride [7]. This structural alteration occurs via dehydrogenation during manufacturing processes [6].

The compound demonstrates chiral complexity with nine stereogenic centers, theoretically permitting 512 stereoisomers. However, its biosynthesis and synthetic pathways yield a specific stereochemical configuration identical to the parent clindamycin molecule except at the dehydrogenation site. Spectroscopic characterization includes carbon-13 nuclear magnetic resonance (13C-NMR) shifts indicative of the unsaturated pyrrolidine moiety and distinctive signatures in high-resolution mass spectrometry (HRMS) corresponding to the molecular ion [C₁₈H₃₁ClN₂O₅S]+ at m/z 423.177 [7].

Table 1: Structural Characteristics of Dehydroclindamycin Hydrochloride

CharacteristicDescriptionIdentification Method
Molecular FormulaC₁₈H₃₁ClN₂O₅S·HClElemental Analysis, HRMS
Molecular Weight459.92 g/molMass Spectrometry
CAS Number1440605-51-5 (198080-64-7 for free base variant)Chemical Registry
Key Structural FeatureUnsaturation between C4-C5 in pyrrolidine ringNMR, IR Spectroscopy
Stereocenters9 chiral centersX-ray Crystallography, Chiral HPLC
Chromatographic RetentionRelative retention time: 1.3 (vs. clindamycin)HPLC-UV Analysis

Historical Context in Antibiotic Development

The discovery of dehydroclindamycin is intrinsically linked to the development trajectory of clindamycin hydrochloride. Clindamycin emerged in 1966 as a semi-synthetic derivative of lincomycin, originally isolated from Streptomyces lincolnensis [8] [9]. The strategic chlorine substitution at the 7-hydroxy position of lincomycin yielded clindamycin, which exhibited superior antibacterial potency and oral bioavailability against Gram-positive pathogens [5] [8].

As manufacturing processes for clindamycin hydrochloride scaled during the 1970s-1980s, analytical chemists identified multiple process-related impurities in final drug substances. Dehydroclindamycin emerged as a persistent byproduct resulting from incomplete hydrogenation during the catalytic reduction step or oxidative degradation during storage [6] [7]. Its structural elucidation revealed the dehydrogenation specifically at the pyrrolidine moiety of the clindamycin molecule, a modification that significantly alters its ribosomal binding affinity [7].

The regulatory recognition of dehydroclindamycin as a significant impurity coincided with advances in analytical technology. The adoption of high-performance liquid chromatography (HPLC) in pharmaceutical quality control during the 1980s enabled precise quantification of this impurity at concentrations as low as 0.01% [7]. This analytical capability prompted manufacturing refinements, particularly in catalyst selection and hydrogenation conditions, to minimize its formation [6].

Role as a Critical Impurity in Clindamycin Hydrochloride

Dehydroclindamycin hydrochloride is classified as a specified impurity in clindamycin hydrochloride drug substance according to pharmacopeial standards (USP, EP). Its presence is strictly controlled with a typical acceptance threshold of not more than 0.15% in the final drug substance [7]. This impurity originates primarily during the catalytic hydrogenation step in clindamycin synthesis, where incomplete reduction or catalyst inefficiency leads to residual unsaturation in the pyrrolidine ring [6].

The compound's significance stems from its structural similarity to the active pharmaceutical ingredient, which presents analytical challenges for separation and quantification. More critically, dehydroclindamycin exhibits markedly reduced antibacterial activity compared to clindamycin due to impaired binding to the 50S ribosomal subunit [2] [8]. While not inherently toxic at typical impurity levels, its presence serves as a critical process indicator – elevated concentrations signal potential deviations in manufacturing controls, particularly in hydrogenation efficiency or catalyst performance [6] [7].

Table 2: Analytical Control Parameters for Dehydroclindamycin in Clindamycin Hydrochloride

ParameterSpecificationAnalytical Methodology
IdentificationMust match reference standardHPLC relative retention time (RRT 1.3)
Acceptance Limit≤0.15% (w/w)HPLC with UV detection at 210 nm
Sample Preparation10 mg/mL in mobile phaseDissolution in acetonitrile:buffer
Chromatographic ConditionsColumn: C18 (250 × 4.6 mm, 5µm)Mobile phase: Acetonitrile:0.1% formic acid (35:65)Flow rate: 1.0 mL/minReverse-phase HPLC
QuantificationRelative response factor vs. clindamycinPeak area normalization
Detection Limit0.005% (50 ppm)Validated method sensitivity

Analytical monitoring employs reverse-phase liquid chromatography with ultraviolet detection, typically utilizing a mobile phase comprising acetonitrile and acidic buffer (ammonium formate or phosphate, pH 3.0-5.0) [7]. Modern approaches include LC-MS/MS methods for enhanced specificity, especially in stability studies where dehydroclindamycin may co-elute with other degradation products [7]. The hydrogenation refinement process described in patent CN111647030A reduces this impurity to pharmacopeial limits using activated Raney nickel catalyst under optimized hydrogen pressure (3-5 atm) and temperature (50-60°C) conditions [6].

Properties

Product Name

Dehydroclindamycin Hydrochloride

Molecular Formula

C₁₈H₃₂Cl₂N₂O₅S

Molecular Weight

459.43

Synonyms

Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S)-2,3-dihydro-1-methyl-4-propyl-1H-_x000B_pyrrol-2-yl]carbonyl]amino]-1-thio-L-threo-α-D-galactooctopyranoside Hydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.